molecular formula C24H18O2 B12572211 Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- CAS No. 190264-57-4

Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-

Cat. No.: B12572211
CAS No.: 190264-57-4
M. Wt: 338.4 g/mol
InChI Key: FUPRTHOFUKVSRV-UHFFFAOYSA-N
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Description

Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- is a complex organic compound with a unique structure that includes both naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- typically involves the reaction of 4-(1-naphthalenylmethoxy)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Known for its use in pharmaceutical applications.

    (naphthalen-2-yl)(phenyl)methanone: Similar structure but different functional groups, leading to varied chemical properties.

Uniqueness

Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl- is unique due to its specific combination of naphthalene and phenyl groups, which imparts distinct chemical and biological properties

Properties

CAS No.

190264-57-4

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(naphthalen-1-ylmethoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C24H18O2/c25-24(19-8-2-1-3-9-19)20-13-15-22(16-14-20)26-17-21-11-6-10-18-7-4-5-12-23(18)21/h1-16H,17H2

InChI Key

FUPRTHOFUKVSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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